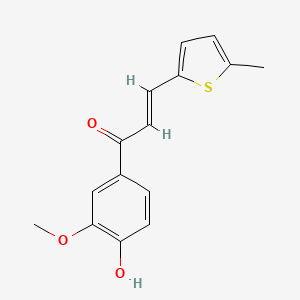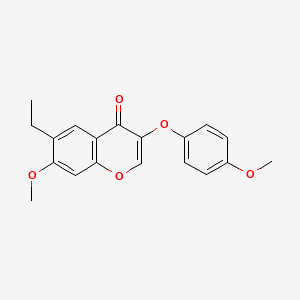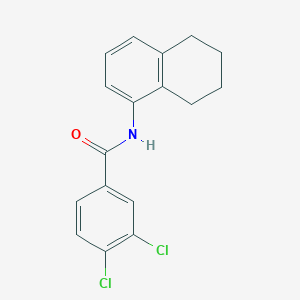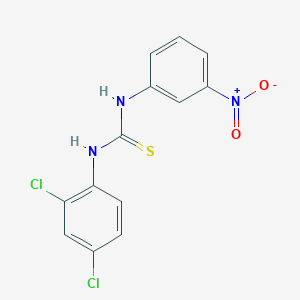
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various diseases and conditions. In recent years, Curcumin has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer development. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one also modulates various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has also been shown to improve insulin sensitivity, reduce cholesterol levels, and improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. However, 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has limited solubility in water, which can make it difficult to use in certain experiments. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
For the study of 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one include the development of more effective formulations, the study of 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one in combination with other drugs, and the study of its effects on various signaling pathways.
Métodos De Síntesis
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial fermentation. The extraction method involves the use of solvents to extract the compound from the plant. Chemical synthesis involves the reaction of various chemicals to produce 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one. Microbial fermentation involves the use of microorganisms to produce the compound. Each method has its advantages and disadvantages, and the choice of the synthesis method depends on the intended use of the compound.
Aplicaciones Científicas De Investigación
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, arthritis, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-3-5-12(19-10)6-8-13(16)11-4-7-14(17)15(9-11)18-2/h3-9,17H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJAIFBSPJXCE-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)




![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)

![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)